1-Azabicyclo[3.2.1]octane-5-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
119102-99-7 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-azabicyclo[3.2.1]octane-5-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11) |
InChI-Schlüssel |
PHXUXNOMFOEYSS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
Kanonische SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
Synonyme |
1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI) |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1-Azabicyclo[3.2.1]octane-5-carboxamide and its derivatives are primarily recognized for their interaction with opioid receptors, specifically as mu-opioid receptor antagonists. These compounds can mitigate the adverse effects associated with opioid therapies, such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .
Drug Discovery and Development
The unique bicyclic structure of this compound contributes to its promising profile in drug discovery:
Structure-Activity Relationship (SAR) Studies
- Researchers have conducted extensive SAR studies to optimize the pharmacological properties of this compound, leading to the identification of novel derivatives with enhanced bioactivity and selectivity .
- For instance, modifications to the azabicyclo framework have resulted in compounds exhibiting high inhibitory activity against NAAA with low nanomolar IC50 values .
Analgesic Properties
- Compounds derived from the azabicyclo[3.2.1]octane scaffold have demonstrated significant analgesic effects comparable to traditional opioids while minimizing dependency risks .
- Some derivatives have been shown to act as effective analgesics with combined agonist-antagonist profiles, enhancing their therapeutic potential .
Synthetic Applications
In addition to its pharmaceutical applications, this compound serves as a valuable synthetic intermediate:
Synthesis of Complex Molecules
- This compound can be utilized in the synthesis of more complex organic molecules or pharmaceutical agents, acting as a precursor for various chemical transformations .
- Its structural features allow for further modifications that can lead to new compounds with diverse biological activities .
Case Study 1: Mu-opioid Receptor Antagonists
Research has shown that specific derivatives of azabicyclo[3.2.1]octane exhibit potent mu-opioid receptor antagonism, providing insights into their potential use in treating conditions related to opioid misuse and side effects associated with opioid therapy .
Case Study 2: NAAA Inhibitors
The discovery of pyrazole azabicyclo[3.2.1]octane derivatives has led to advancements in anti-inflammatory therapies, showcasing their efficacy in inhibiting NAAA activity and thus prolonging the action of endogenous pain modulators like PEA .
Data Tables
| Compound | Target Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| ARN19689 | NAAA Inhibition | 0.042 | Non-covalent mechanism of action |
| Compound 39 | Mu-opioid Receptor Antagonist | Not specified | Effective against OBD |
| Compound 50 | Analgesic Activity | <0.017 | High selectivity for FAAH |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Bicyclic Amines
The table below compares 1-azabicyclo[3.2.1]octane-5-carboxamide with structurally related bicyclic amines:
Key Observations:
- Ring Strain and Reactivity :
- Pharmacological Profile :
- The [3.2.1]octane carboxamide demonstrates dual activity at α7 nAChR and M1/M2 receptors, whereas the [2.2.2]octane analogue shows selectivity for α7 nAChR .
- Substituents critically modulate activity: e.g., the thiadiazole group in (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) enhances analgesia but induces receptor downregulation over time .
Pharmacokinetic and Pharmacodynamic Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Azabicyclo[3.2.1]octane-5-carboxamide?
- Methodological Answer : Synthesis typically involves bicyclic scaffold construction via [3+2] cycloaddition or ring-closing metathesis, followed by carboxamide functionalization. Reaction optimization should prioritize yield and stereochemical control using Design of Experiments (DOE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Reaction fundamentals and reactor design principles (e.g., batch vs. flow chemistry) should guide scalability . Analytical validation via HPLC and NMR is critical to confirm intermediate purity and final product integrity .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use hyphenated techniques like LC-MS for purity assessment and structural confirmation. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve stereochemical ambiguities. Gas-phase ion energetics data (e.g., equilibrium basicity measurements) may aid in understanding protonation sites . Computational tools (e.g., molecular docking) can predict conformational stability and guide experimental validation .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be systematically addressed?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereoselectivity. Advanced chromatographic methods (e.g., chiral HPLC or SFC) separate enantiomers, while X-ray crystallography confirms absolute configuration. Contradictions in stereochemical outcomes should be analyzed via kinetic vs. thermodynamic control studies, leveraging factorial design to isolate key variables . Cross-referencing pharmacopeial standards for related bicyclic β-lactams (e.g., doripenem) may provide insights into stability under varying conditions .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- Methodological Answer : Employ factorial design to test bioactivity against bacterial/viral targets, varying parameters like concentration, pH, and incubation time. Use response surface methodology (RSM) to optimize inhibitory potency. For in vitro studies, adhere to ethical guidelines for cell-based assays and validate results against controls (e.g., reference antibiotics like carbapenems) . Data integrity tools (e.g., encrypted lab notebooks) ensure reproducibility and compliance .
Q. How should researchers address contradictions in reported reaction yields or bioactivity data?
- Methodological Answer : Conduct sensitivity analysis to identify outliers caused by impurities or instrumentation drift. Use statistical tools (e.g., ANOVA) to compare datasets, and validate methods via inter-laboratory studies. For bioactivity discrepancies, re-evaluate assay conditions (e.g., buffer composition, cell line viability) and cross-validate with orthogonal techniques (e.g., isothermal titration calorimetry vs. enzyme kinetics) .
Data Management and Ethical Compliance
Q. What protocols ensure secure handling and storage of this compound?
- Methodological Answer : Store under inert atmosphere at -20°C to prevent hydrolysis of the carboxamide group. Follow OSHA/GHS guidelines for labeling (e.g., H318 for eye irritation risks). Use chemical software for hazard simulation and risk assessment . Dispose of waste via incineration or licensed facilities to avoid environmental contamination .
Q. How can computational modeling enhance research efficiency?
- Methodological Answer : Molecular dynamics simulations predict solubility and stability under physiological conditions. QSAR models optimize substituent effects on bioactivity. Virtual screening against target proteins (e.g., penicillin-binding proteins) reduces wet-lab trial costs. Ensure model validation with experimental IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
